molecular formula C6H6BrCl2N3 B13124134 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride

5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride

Cat. No.: B13124134
M. Wt: 270.94 g/mol
InChI Key: MLQACILPEBUGDZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H6BrClN3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to maximize yield and minimize by-products. The final product is often purified through crystallization or other separation techniques to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in biochemical pathways, making it useful for studying various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is unique due to its specific combination of bromine, chlorine, and carboximidamide groups. This combination provides distinct reactivity and makes it suitable for specialized research applications .

Properties

Molecular Formula

C6H6BrCl2N3

Molecular Weight

270.94 g/mol

IUPAC Name

5-bromo-3-chloropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H5BrClN3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H

InChI Key

MLQACILPEBUGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=N)N)Br.Cl

Origin of Product

United States

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